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Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676 Get Quote

CAS Number: 1751-16-2

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-Bromo-1,1-dichloroacetone, a

trihaloketone identified as a disinfection byproduct (DBP) in drinking water. Due to the limited

availability of specific experimental data for this compound, this guide synthesizes information

from closely related analogs and established chemical principles to offer a detailed resource for

researchers. The document covers physicochemical properties, a detailed, plausible

experimental protocol for its synthesis, predicted spectroscopic data for characterization, and a

discussion of its chemical reactivity. Furthermore, its formation as a disinfection byproduct and

potential toxicological relevance are addressed.

Physicochemical Properties
Quantitative data for 1-Bromo-1,1-dichloroacetone is not extensively reported. The following

table summarizes its basic properties and includes data for structurally related compounds for

comparison.
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Property
1-Bromo-1,1-
dichloroaceton
e

1,1-
Dichloroaceto
ne

1-Bromo-1-
chloroacetone

Bromoacetone

CAS Number 1751-16-2 513-88-2 72007-33-1 598-31-2

Molecular

Formula
C₃H₃BrCl₂O C₃H₄Cl₂O C₃H₄BrClO C₃H₅BrO

Molecular Weight

( g/mol )
205.87 126.97 171.42 136.98

Appearance

Predicted:

Colorless to

yellowish liquid

or solid

Oily liquid Predicted: Liquid
Clear colorless

liquid

Boiling Point (°C) Predicted: >120 120 Not available 137

Density (g/cm³) Predicted: >1.3 1.305 (at 15°C) Not available 1.63

Solubility

Predicted:

Slightly soluble in

water; soluble in

organic solvents

Slightly soluble in

water; soluble in

alcohol and ether

Predicted:

Soluble in

organic solvents

Poorly soluble in

water

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 1-Bromo-1,1-dichloroacetone is

not readily available in the scientific literature. However, a plausible synthetic route can be

devised based on the general methods for the halogenation of ketones. The synthesis of mixed

trihaloacetones is challenging due to the difficulty in controlling the regioselectivity of the

halogenation reactions. The following protocol is a generalized procedure that would require

optimization for the specific synthesis of 1-Bromo-1,1-dichloroacetone.

General Synthetic Approach: Sequential Halogenation of
Acetone
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The synthesis would likely proceed via a two-step halogenation of acetone. Direct chlorination

of acetone can lead to a mixture of mono- and di-chlorinated products. Subsequent

bromination of a dichlorinated acetone intermediate could yield the target compound.

Controlling the reaction conditions (temperature, stoichiometry of halogenating agents, and

catalyst) is crucial to favor the formation of the desired 1-bromo-1,1-dichloro isomer.

Detailed Experimental Protocol (Proposed)
Materials:

1,1-Dichloroacetone

Bromine (Br₂)

Acetic acid (glacial)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Sodium thiosulfate (Na₂S₂O₃) solution (5%)

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (CH₂Cl₂)

Round-bottom flask (three-necked)

Dropping funnel

Reflux condenser

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus (for vacuum distillation)
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Procedure:

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask

with a magnetic stir bar, a dropping funnel, and a reflux condenser.

Reactant Addition: Charge the flask with 1,1-dichloroacetone (1.0 eq) and glacial acetic acid

(as solvent).

Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in

glacial acetic acid to the stirred solution of 1,1-dichloroacetone via the dropping funnel.

Maintain the temperature below 10 °C during the addition.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm

to room temperature and stir for several hours. The progress of the reaction should be

monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the

consumption of the starting material and the formation of the product.

Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture into a

larger beaker containing crushed ice and water.

Neutralization and Workup: Neutralize the acidic solution by the slow addition of a saturated

sodium bicarbonate solution until effervescence ceases. Any remaining bromine color can be

quenched by the addition of a 5% sodium thiosulfate solution.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (3 x 50 mL).

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous

magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: The crude product, which will likely be a mixture of halogenated acetones,

should be purified by vacuum fractional distillation to isolate 1-Bromo-1,1-dichloroacetone.

Safety Precautions: Halogenated acetones are lachrymatory and toxic. All manipulations

should be performed in a well-ventilated fume hood with appropriate personal protective
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equipment, including gloves and safety goggles. Bromine is highly corrosive and toxic; handle

with extreme care.

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 1-Bromo-1,1-dichloroacetone is not available. The

following data is predicted based on the analysis of structurally similar compounds and general

spectroscopic principles.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single peak corresponding to the methyl protons.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

2.5 - 2.8 Singlet 3H -CH₃

The chemical shift of the methyl protons is influenced by the electronegative α-substituents.

The presence of one bromine and two chlorine atoms on the adjacent carbon will deshield the

methyl protons, shifting them downfield compared to acetone (δ ≈ 2.1 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show two signals.

Predicted Chemical Shift (δ, ppm) Assignment

~30-35 -CH₃

~80-90 -C(Br)(Cl)₂

~190-195 C=O

The carbonyl carbon will appear in the typical region for ketones. The α-carbon, substituted

with three electronegative halogens, will be significantly deshielded. The methyl carbon will be

slightly deshielded compared to acetone.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group

and C-H bonds.

Predicted Wavenumber
(cm⁻¹)

Vibration Intensity

~1720-1740 C=O stretch Strong

~2900-3000 C-H stretch (methyl) Medium

~1350-1450 C-H bend (methyl) Medium

<800 C-Cl and C-Br stretches Strong

The C=O stretching frequency will be higher than in acetone due to the electron-withdrawing

effect of the halogens on the α-carbon.

Mass Spectrometry (MS)
The mass spectrum is expected to show a complex molecular ion region due to the isotopic

distribution of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The

fragmentation pattern will likely involve the loss of halogen atoms and the acetyl group.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A cluster of peaks will be observed due to the various isotopic

combinations of Br and Cl.

[M-Br]⁺: Loss of a bromine radical.

[M-Cl]⁺: Loss of a chlorine radical.

[CH₃CO]⁺ (m/z 43): A prominent peak corresponding to the acetyl cation, which is a common

fragment for methyl ketones.

Chemical Reactivity and Potential Applications
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1-Bromo-1,1-dichloroacetone belongs to the class of α-haloketones, which are versatile

intermediates in organic synthesis due to their two electrophilic centers: the carbonyl carbon

and the α-carbon.[1]

General Reactivity
Nucleophilic Substitution: The α-carbon is highly susceptible to nucleophilic attack, leading to

the displacement of one of the halogen atoms. The reactivity order for the leaving group is

typically Br > Cl.

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the

Favorskii rearrangement to form carboxylic acid derivatives.

Reactions with Nucleophiles: It is expected to react with a wide range of nucleophiles,

including amines, thiols, and carbanions, at the α-carbon.

The presence of three halogen atoms on the α-carbon makes 1-Bromo-1,1-dichloroacetone a

highly reactive electrophile.

Potential Applications
Given its reactivity, 1-Bromo-1,1-dichloroacetone could serve as a building block for the

synthesis of various chemical structures, although no specific applications have been reported

in the literature. Its potential use in the synthesis of pharmaceuticals or agrochemicals would

depend on the specific target molecules.

Formation as a Disinfection Byproduct and
Toxicological Profile
Formation Mechanism in Drinking Water
1-Bromo-1,1-dichloroacetone is formed during water disinfection processes, such as

chlorination, when natural organic matter (NOM) reacts with both chlorine and bromide ions

present in the source water. The formation pathway involves the electrophilic halogenation of

ketone or enol intermediates derived from NOM.

Toxicological Information
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There is limited toxicological data available specifically for 1-Bromo-1,1-dichloroacetone.

However, haloacetones as a class of disinfection byproducts are known to exhibit toxicity.

Studies on other haloacetones have shown them to be cytotoxic and genotoxic.[2] The high

reactivity of α-haloketones suggests that they can readily react with biological nucleophiles,

such as amino acid residues in proteins and DNA bases, which is a potential mechanism of

their toxicity. Further research is needed to fully characterize the toxicological profile of 1-
Bromo-1,1-dichloroacetone.

Visualizations
Experimental Workflow for Synthesis
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Reaction Setup:
1,1-Dichloroacetone in Acetic Acid

Bromination:
Slow addition of Br₂ in Acetic Acid at <10°C

1

Reaction Monitoring:
Stir at RT, monitor by GC-MS

2

Quenching:
Pour into ice water

3

Neutralization & Workup:
Add NaHCO₃ and Na₂S₂O₃

4

Extraction:
Extract with Dichloromethane

5

Drying & Solvent Removal:
Dry with MgSO₄, evaporate solvent

6

Purification:
Vacuum Fractional Distillation

7

Characterization:
NMR, IR, MS

8

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of 1-Bromo-1,1-dichloroacetone.
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Reactivity of α-Haloketones

α-Haloketone

Reactants

ProductsR-CO-C(X)R'

Nucleophilic Substitution
(R-CO-C(Nu)R')

Favorskii Rearrangement
(Carboxylic Acid Derivative)

Nucleophile (Nu⁻)

Base

Click to download full resolution via product page

Caption: General reactivity pathways of α-haloketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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